

An In-depth Technical Guide to the Chemical Structure of Keverprazan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Keverprazan

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This technical guide provides a comprehensive overview of the chemical structure of **Keverprazan**, a potassium-competitive acid blocker (P-CAB). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structural elucidation, and mechanism of action.

Chemical Identity and Properties

Keverprazan is a synthetic organic compound designed to reduce gastric acid production.^[1] Its chemical identity is well-established through various nomenclature systems and its physicochemical properties have been calculated and are summarized below.

Chemical Descriptors

The following table provides a summary of the key chemical identifiers for **Keverprazan**.

Identifier	Value	Source
IUPAC Name	1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine	[1][2]
SMILES	<chem>CNCC1=CN(C(=C1)C2=CC=C(C=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCCO</chem> <chem>C</chem>	[2]
InChI	InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3	[2]
InChIKey	UDHVRDAZIAGHFG-UHFFFAOYSA-N	[2]
Molecular Formula	C22H25FN2O4S	[2]
CAS Number	1978371-23-1	[2]

Physicochemical Properties

The key physicochemical properties of **Keverprazan** are detailed in the table below. These properties are crucial for understanding the drug's behavior in biological systems.

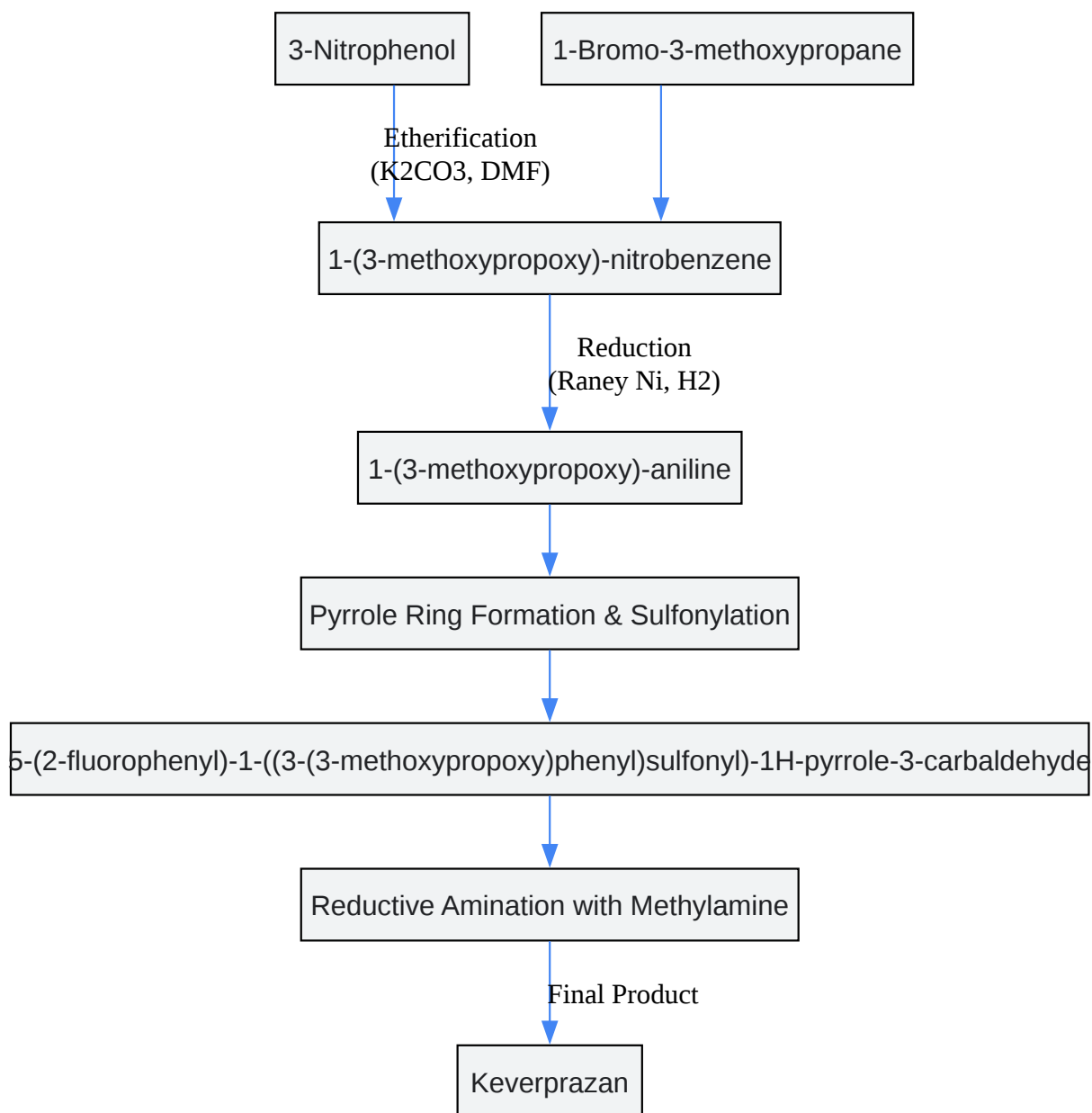
Property	Value	Source
Molecular Weight	432.5 g/mol	[2]
XLogP3	3.2	[2]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bonds	10	[3]
Topological Polar Surface Area	77.9 Å ²	[2]

Synthesis and Structural Elucidation

The synthesis of **Keverprazan** involves a multi-step process, as outlined in patent literature.[4] The structural confirmation of the final compound and its intermediates would typically rely on a combination of spectroscopic and analytical techniques.

Synthetic Workflow

The synthesis of **Keverprazan** can be conceptualized in the following workflow. The process begins with the modification of 3-nitrophenol to introduce the methoxypropoxy side chain, followed by reduction of the nitro group, and subsequent construction of the pyrrole ring and final modifications.



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Synthetic Workflow for **Keverprazan**.

Experimental Protocols for Structural Elucidation

While the specific experimental data for the structural confirmation of **Keverprazan** is proprietary, the following protocols describe the standard methodologies that would be employed for a small molecule of this nature.

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

- **Sample Preparation:** 5-10 mg of the analyte (**Keverprazan**) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The integration of signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts provide information about the electronic environment of each carbon.
- **2D NMR (COSY, HSQC, HMBC):** To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments is performed. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its chemical formula and fragmentation pattern.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Electrospray ionization (ESI) is a common technique for molecules like **Keverprazan**. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules [M+H]⁺.

- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is determined using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This allows for the determination of the accurate mass of the parent ion, which can be used to confirm the elemental composition. For **Keverprazan**, a protonated molecule $[C_{22}H_{25}FN_2O_4S + H]^+$ would be expected.
- **Tandem MS (MS/MS):** To further confirm the structure, the parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information that can be compared to the expected fragmentation pattern of **Keverprazan**.

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.^{[5][6]}

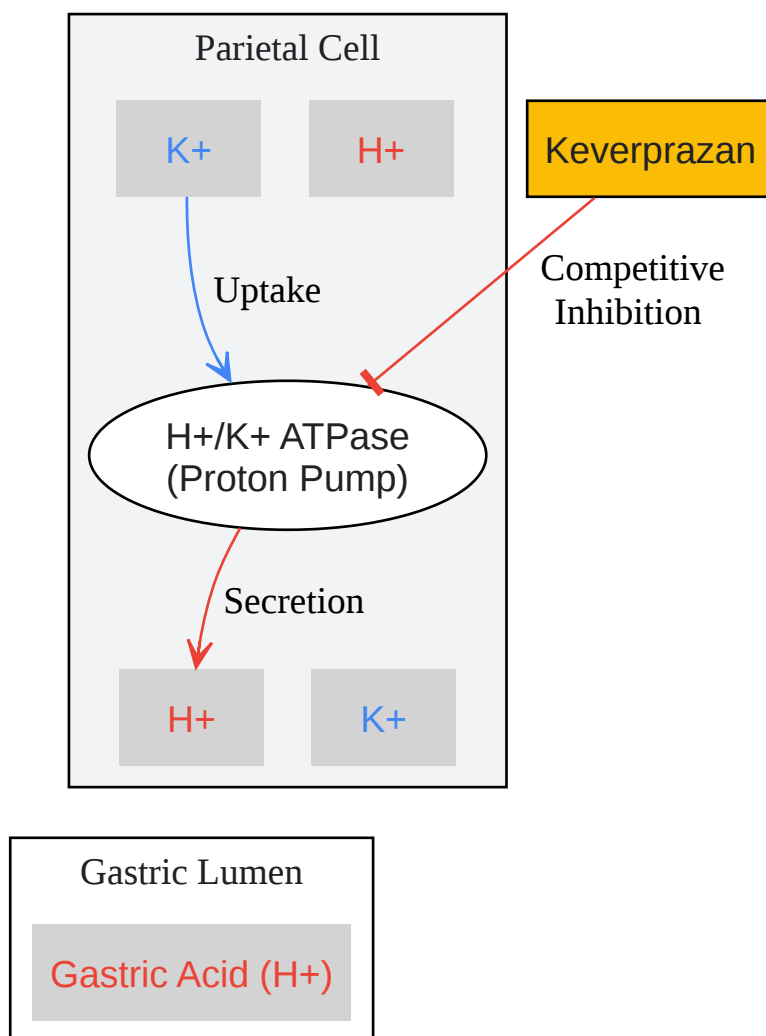
- **Crystallization:** A single crystal of **Keverprazan** of suitable size and quality is grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule, including precise bond lengths and angles.

Mechanism of Action

Keverprazan is classified as a potassium-competitive acid blocker (P-CAB).^[7] Its therapeutic effect is achieved by inhibiting the final step of gastric acid secretion in the parietal cells of the stomach.

Signaling Pathway of Gastric Acid Secretion and Inhibition by Keverprazan

The gastric H^+/K^+ -ATPase is the proton pump responsible for secreting H^+ ions into the gastric lumen in exchange for K^+ ions. **Keverprazan** competitively blocks the potassium-binding site of this enzyme, thereby inhibiting its activity and reducing gastric acid production.[7] This mechanism is distinct from that of proton pump inhibitors (PPIs), which irreversibly bind to the enzyme.[7]



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Mechanism of Action of **Keverprazan**.

The rapid and reversible inhibition of the proton pump by **Keverprazan** allows for a quick onset of action and controlled acid suppression.[7] This makes it an effective therapeutic agent for acid-related gastrointestinal disorders.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Keverprazan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591018#investigating-the-chemical-structure-of-keverprazan]

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